2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid
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Overview
Description
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a synthetic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by the addition of ethyl groups . The reaction typically requires the use of sodium hydroxide and γ-chlorobutyronitrile, with heating on a steam bath to facilitate the reaction . The mixture is then cooled and acidified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
. Some of the key applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways . The compound can form cyclopropane structures through reactions with carbenes, which are highly reactive intermediates . These interactions can lead to the formation of various products with unique chemical properties.
Comparison with Similar Compounds
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid can be compared with other similar compounds, such as cyclopropane derivatives and other cycloalkanes . Some of the similar compounds include:
Cyclopropane: The simplest cycloalkane with the formula C3H6.
Cyclobutane: A four-membered ring with the formula C4H8.
Cyclopentane: A five-membered ring with the formula C5H10.
Cyclohexane: A six-membered ring with the formula C6H12.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-cyclopropyl-3-ethoxy-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6(7(9)10)5-3-4-5/h5-6H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFUWGBXTWTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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